molecular formula C17H22N2O4 B11699773 2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11699773
M. Wt: 318.4 g/mol
InChI Key: WJOHXLFWICWPDW-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. This intermediate is then esterified with 2-methylpropyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-Methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2-methylpropyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-10(2)9-23-16(20)14-11(3)18-17(21)19-15(14)12-7-5-6-8-13(12)22-4/h5-8,10,15H,9H2,1-4H3,(H2,18,19,21)

InChI Key

WJOHXLFWICWPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC(C)C

Origin of Product

United States

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